(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol structural analysis and confirmation
(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol structural analysis and confirmation
An In-Depth Technical Guide: Structural Analysis and Confirmation of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of modern drug discovery and materials science, thiazole derivatives are foundational scaffolds, recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol (CAS No. 885278-84-2) represents a key synthetic intermediate, a building block whose precise molecular architecture is paramount to the success of subsequent research and development. An error in structural confirmation can lead to misinterpreted biological data, wasted resources, and compromised intellectual property.
Caption: Molecular structure of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol.
Synthetic Context: The Hantzsch Thiazole Synthesis
Understanding the synthetic origin of a compound is crucial for anticipating potential impurities. A common and efficient route to this class of molecules is the Hantzsch thiazole synthesis.[1]
Reaction: 3,5-Dimethylthiobenzamide reacts with 1,3-dichloroacetone, followed by reduction of the resulting intermediate.
This context informs our analytical strategy. We must confirm not only the presence of the desired product but also the absence of unreacted starting materials or potential side-products, such as isomers or over-oxidized species (e.g., the corresponding aldehyde or carboxylic acid).
The Analytical Workflow: A Triad of Spectroscopic Techniques
Our approach is built on the synergistic use of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined data constitutes a robust validation system.
Caption: The integrated workflow for structural analysis and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Rationale: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides a precise count and electronic environment of hydrogen atoms, while ¹³C NMR maps the carbon framework. The combination allows for the piecing together of molecular fragments.
¹H NMR Spectroscopy
Protocol:
-
Accurately weigh 5-10 mg of the purified sample.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[4]
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Acquire the spectrum on a 400 MHz or higher spectrometer.
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Process the data, including Fourier transform, phase correction, and baseline correction.
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Integrate all signals and assign chemical shifts (δ) and coupling constants (J).
Expected Data & Interpretation: The ¹H NMR spectrum provides a unique fingerprint. The key is not just to see the peaks, but to understand why they appear where they do.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |
| Phenyl-H (Ar-H) | ~7.5-7.6 | Singlet (or narrow multiplet) | 2H | Protons at positions 2' and 6' of the phenyl ring. Deshielded by aromatic ring current. Equivalent due to symmetry. |
| Phenyl-H (Ar-H) | ~7.1-7.2 | Singlet | 1H | Proton at position 4' of the phenyl ring. Less deshielded than 2',6'-H. |
| Thiazole-H | ~7.3-7.4 | Singlet | 1H | The lone proton on the electron-deficient thiazole ring (C5-H) is significantly deshielded.[1] |
| Methylene (-CH₂OH) | ~4.8-4.9 | Singlet (or Doublet if coupling to OH) | 2H | Protons are adjacent to the thiazole ring and the oxygen atom, causing deshielding. Often appears as a singlet in CDCl₃. |
| Alcohol (-OH) | ~2.0-3.0 (variable) | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. The proton exchanges rapidly, resulting in a broad signal. |
| Methyl (-CH₃) | ~2.3-2.4 | Singlet | 6H | Protons on the two equivalent methyl groups on the phenyl ring. Appear as a sharp singlet. |
¹³C NMR Spectroscopy
Protocol:
-
Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be required for a better signal-to-noise ratio.
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Acquire a proton-decoupled ¹³C spectrum.
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Assign chemical shifts based on known ranges and, if necessary, 2D NMR experiments like HSQC/HMBC.
Expected Data & Interpretation: The ¹³C spectrum confirms the carbon backbone and the presence of quaternary carbons.
| Carbon Assignment | Expected δ (ppm) | Rationale for Chemical Shift |
| Thiazole C2 | ~168-170 | Quaternary carbon double-bonded to N and single-bonded to S. Highly deshielded.[1] |
| Thiazole C4 | ~150-155 | Quaternary carbon attached to the CH₂OH group. |
| Thiazole C5 | ~115-120 | The only CH carbon on the thiazole ring. |
| Phenyl C1' | ~132-134 | Quaternary carbon attached to the thiazole ring. |
| Phenyl C3', C5' | ~138-140 | Quaternary carbons bearing the methyl groups. |
| Phenyl C2', C6' | ~125-127 | Aromatic CH carbons. |
| Phenyl C4' | ~128-130 | Aromatic CH carbon. |
| Methylene (-CH₂OH) | ~60-65 | Aliphatic carbon attached to an electronegative oxygen atom. |
| Methyl (-CH₃) | ~20-22 | Standard chemical shift for aromatic methyl carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule.[5] It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). This method serves as a crucial cross-validation for the functionalities inferred from NMR.
Protocol:
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Ensure the sample is dry and free of solvent.
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Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Confirmation |
| 3500-3200 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the primary alcohol. The broadness is due to hydrogen bonding.[5] |
| 3100-3000 | C-H stretch | Aromatic & Thiazole | Indicates the presence of sp² C-H bonds. |
| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Confirms the methyl and methylene groups. |
| ~1600, ~1470 | C=C / C=N stretch | Aromatic / Thiazole Ring | Characteristic skeletal vibrations of the heterocyclic and aromatic rings.[1] |
| 1260-1050 | C-O stretch | Primary Alcohol | A strong band that confirms the carbon-oxygen single bond of the alcohol.[5] |
| Below 900 | C-H bend | Aromatic Substitution | Out-of-plane bending patterns can help confirm the 1,3,5-substitution pattern on the phenyl ring. |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Rationale: Mass spectrometry provides two critical pieces of information: the exact molecular weight and, by extension, the elemental formula (via HRMS), and the fragmentation pattern, which reveals the stability of different parts of the molecule and helps confirm its connectivity.
Protocol (Electron Ionization - GC/MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate).
-
Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
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The sample is vaporized and ionized in the source (typically via electron impact at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z).
-
For High-Resolution Mass Spectrometry (HRMS), an ESI or APCI source coupled to a ToF or Orbitrap analyzer is typically used to achieve the necessary mass accuracy.
Expected Data & Interpretation:
-
Molecular Formula: C₁₂H₁₃NOS
-
Exact Mass: 219.0718
-
Nominal Mass: 219
| m/z (Mass/Charge) | Proposed Fragment | Formula | Interpretation |
| 219 | [M]⁺˙ | [C₁₂H₁₃NOS]⁺˙ | Molecular Ion Peak. Confirms the molecular weight of the compound. |
| 202 | [M - OH]⁺ | [C₁₂H₁₂NS]⁺ | Loss of a hydroxyl radical, a common fragmentation for primary alcohols. |
| 188 | [M - CH₂OH]⁺ | [C₁₁H₁₀NS]⁺ | Cleavage of the entire hydroxymethyl group, resulting in a stable thiazolyl-phenyl cation. This is often a prominent peak. |
| 119 | [C₈H₉N]⁺˙ or [C₉H₁₁]⁺ | [C₉H₁₁]⁺ | Represents the 3,5-dimethylphenyl fragment cation. |
| 101 | [C₄H₄NOS]⁺ | [C₃H₂NS-CH₂OH]⁺ | Represents the thiazol-4-yl-methanol fragment after cleavage from the phenyl ring. |
Definitive Proof: Single-Crystal X-ray Diffraction
When all other data points strongly suggest a structure, single-crystal X-ray diffraction provides the final, unambiguous proof. It is the "gold standard" for structural determination.
Rationale: This technique maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions in three-dimensional space. It yields absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.[2][6]
Protocol:
-
Grow a single, high-quality crystal of the compound (often the most challenging step). This is typically achieved by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Mount the crystal on a goniometer head.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
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Process the data to solve and refine the crystal structure.
The resulting crystallographic information file (CIF) is an irrefutable confirmation of the molecular structure, validating the interpretations made from all spectroscopic data.
Conclusion
The structural confirmation of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is not achieved by a single experiment but by the convergence of evidence from orthogonal analytical techniques. The NMR data defines the H and C framework, the FTIR confirms the essential functional groups, and mass spectrometry validates the molecular weight and connectivity through fragmentation. Each result corroborates the others, creating a self-validating dataset that ensures the highest degree of confidence for researchers and drug development professionals. When obtainable, a single-crystal X-ray structure provides the ultimate and final proof.
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